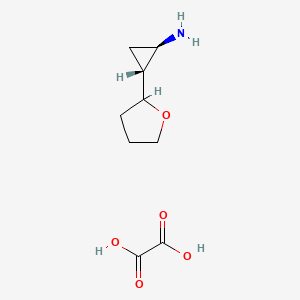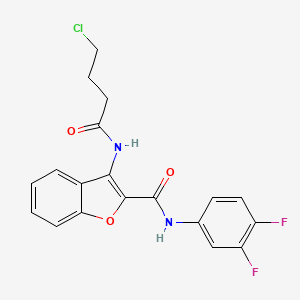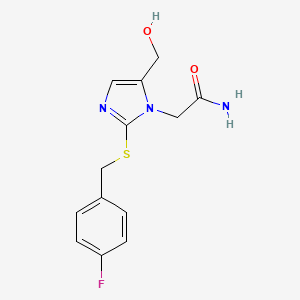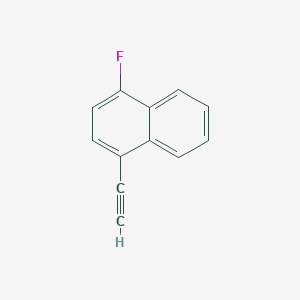
(E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a molecule that belongs to the family of acrylonitriles, characterized by the presence of a vinyl group adjacent to a nitrile group. This particular compound also contains a bromothiophene and a phenylthiazole moiety, which are aromatic heterocycles known for their interesting chemical properties and potential applications in materials science and pharmaceuticals.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into the synthesis of closely related molecules. For instance, substituted acrylonitriles are typically synthesized through a Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base. The synthesis details of similar compounds can be inferred to involve careful selection of starting materials and reaction conditions to ensure the formation of the desired (E)-isomer and proper substitution on the aromatic rings .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, the structure of (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile has been investigated using FT-IR, UV, (1)H and (13)C NMR techniques. Theoretical calculations using DFT methods have provided optimized geometric parameters and vibrational frequencies that are in good agreement with experimental data . These methods can be applied to the compound to deduce its molecular structure.
Chemical Reactions Analysis
The reactivity of acrylonitriles is largely governed by the electron-withdrawing nitrile group, which makes the vinyl group more susceptible to nucleophilic attack. The presence of substituents on the aromatic rings can further influence the reactivity, directing the addition of nucleophiles and participating in subsequent chemical transformations. The papers do not provide specific reactions for the compound , but general reactivity patterns for acrylonitriles suggest potential for cycloadditions, conjugate additions, and nucleophilic substitutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylonitriles are influenced by their molecular structure. The presence of halogens, like bromine, can increase the density and influence the boiling and melting points. The spectroscopic properties, such as IR and NMR chemical shifts, provide information about the electronic environment of the molecule. Theoretical calculations can predict properties like HOMO-LUMO gaps, which are indicative of chemical stability and reactivity. The electronic properties, including excitation energies and oscillator strengths, can be determined using computational methods like B3LYP . These properties are crucial for understanding the behavior of the compound under different conditions and for potential applications in various fields.
Applications De Recherche Scientifique
Photovoltaic Properties
(E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile derivatives have been studied for their potential in photovoltaic applications. For instance, similar compounds have been used as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating improved molar absorption coefficients and light harvesting efficiencies, leading to increased power conversion efficiencies (Ryu et al., 2009).
Cytotoxic Potency
Certain acrylonitriles, closely related to (E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile, have demonstrated significant in vitro cytotoxic potency on human cancer cell lines. The structure-activity relationships indicated that substituents at specific positions on the acrylonitrile molecule are crucial for cytotoxic activity, with some compounds showing higher potency than established chemotherapy drugs (Sa̧czewski et al., 2004).
Semiconducting Behaviours
Research into novel vinylene-bridged donor–acceptor copolymers has incorporated derivatives of (E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile. These studies have focused on understanding the optical, thermal, and electrochemical properties of such copolymers. Cyano substituents in these compounds have been shown to significantly influence their semiconducting behaviors, particularly in field-effect transistors (Wei et al., 2017).
Spectroscopic Properties
Spectroscopic studies have also been conducted on similar compounds, revealing details about their molecular structure and behavior. These studies are crucial for understanding how these compounds interact with light and other electromagnetic radiation, which has implications for their use in various applications, including as sensitizers in solar cells (Sert et al., 2014).
Anticancer Activity
Compounds similar to (E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile have been synthesized and analyzed for their anticancer activities. They have shown effectiveness against certain cancer cell lines, indicating their potential utility in developing new chemotherapeutic agents (M et al., 2022).
Propriétés
IUPAC Name |
(E)-3-(5-bromothiophen-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2S2/c17-15-7-6-13(21-15)8-12(9-18)16-19-14(10-20-16)11-4-2-1-3-5-11/h1-8,10H/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSULDOPEHORNH-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(S3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(S3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007171.png)



![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)
![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)

![Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3007184.png)




![5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3007192.png)
